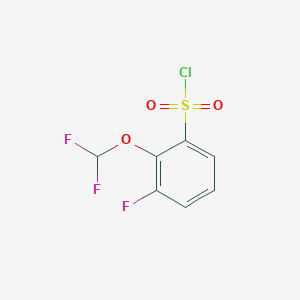
2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is a chemical compound that features a benzene ring substituted with difluoromethoxy, fluorine, and sulfonyl chloride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-3-(difluoromethoxy)benzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. Reactions are typically carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.
Material Science: Used in the development of novel materials with specific properties.
Chemical Biology: Employed in the modification of biomolecules for studying biological processes.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride depends on its chemical reactivity. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity can be exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives, which may have specific biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but lacks the additional fluorine atom on the benzene ring.
2-Fluoro-3-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzene ring, which can influence its reactivity and potential applications. The combination of these substituents can enhance the compound’s stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H4ClF3O3S |
|---|---|
Molekulargewicht |
260.62 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-3-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)5-3-1-2-4(9)6(5)14-7(10)11/h1-3,7H |
InChI-Schlüssel |
VXSMBFZFDSZKPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)OC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


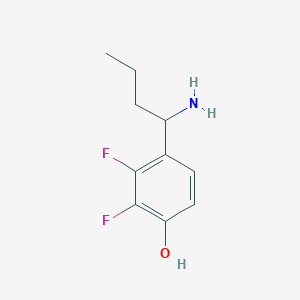
![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
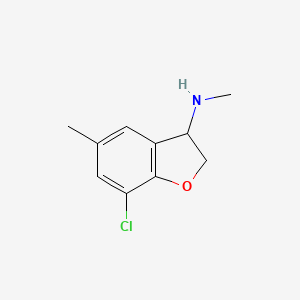

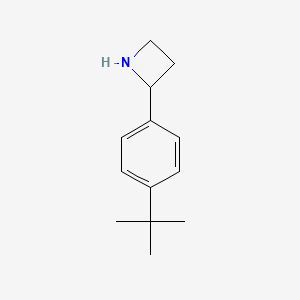
![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
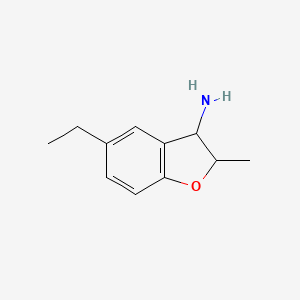

![1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13305972.png)

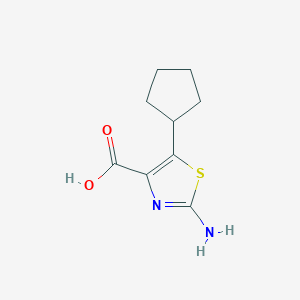
![2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13305999.png)
![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)
